Cas no 159333-57-0 (6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one)

6-Phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a phenyl group at the 6-position and a pyridinylmethylthio moiety at the 2-position. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of both pyrimidinone and pyridine rings enhances its binding affinity to biological targets, while the thioether linkage offers stability and synthetic versatility. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, aiding in the design of novel bioactive compounds. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one structure
159333-57-0 structure
Product Name:6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
CAS No:159333-57-0
MF:C16H13N3OS
MW:295.358921766281
CID:5474616
Update Time:2025-06-08

6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-phenyl-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-4-one
    • 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C16H13N3OS/c20-15-10-14(12-6-2-1-3-7-12)18-16(19-15)21-11-13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20)
    • InChI Key: QEKLTAZKMUABGH-UHFFFAOYSA-N
    • SMILES: C1(SCC2=NC=CC=C2)=NC(C2=CC=CC=C2)=CC(=O)N1

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Additional information on 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

Comprehensive Overview of 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one (CAS No. 159333-57-0)

6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one (CAS No. 159333-57-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the dihydropyrimidinone family, a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a phenyl group and a pyridinylmethylsulfanyl moiety enhances its interaction with biological targets, making it a promising candidate for drug development.

In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for innovative therapeutics and sustainable agrochemicals. Researchers are particularly interested in 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one due to its potential applications in cancer therapy and antimicrobial resistance (AMR) solutions. AMR is a global health crisis, and compounds like this offer new avenues for combating resistant pathogens. Additionally, its structural similarity to known kinase inhibitors has sparked interest in its use for targeted cancer treatments.

The synthesis of 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to improve yield and reduce environmental impact. These methods align with the growing emphasis on sustainable chemistry and green synthesis, which are hot topics in both academic and industrial research.

From a commercial perspective, 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is available through specialized chemical suppliers, often in high purity grades for research purposes. Its CAS number (159333-57-0) serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. The compound's stability under standard storage conditions makes it a reliable choice for laboratory use, though proper handling protocols should always be followed.

Future research directions for this compound include exploring its structure-activity relationships (SAR) to optimize its biological efficacy. Computational tools like molecular docking and QSAR modeling are being employed to predict its interactions with various enzymes and receptors. Such studies are crucial for accelerating drug discovery and reducing development costs, addressing the pharmaceutical industry's need for faster, more efficient R&D processes.

In summary, 6-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one (CAS No. 159333-57-0) represents a versatile and promising compound with broad applications in medicinal and agricultural chemistry. Its unique structure, combined with ongoing advancements in synthetic and computational methodologies, positions it as a valuable asset in the quest for innovative solutions to contemporary health and environmental challenges.

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